molecular formula C11H16ClN B1423506 2-Methyl-2-(2-methylphenyl)cyclopropan-1-amine hydrochloride CAS No. 1354951-37-3

2-Methyl-2-(2-methylphenyl)cyclopropan-1-amine hydrochloride

Cat. No. B1423506
M. Wt: 197.7 g/mol
InChI Key: WLDUEGOJHABMOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-2-(2-methylphenyl)cyclopropan-1-amine hydrochloride is a chemical compound with the CAS Number: 1354951-37-3. It is a useful research chemical .


Molecular Structure Analysis

The molecular structure of a compound can be represented by its IUPAC name and InChI code. For 2-Methyl-2-(2-methylphenyl)cyclopropan-1-amine, the IUPAC name is 2- (2-methylphenyl)cyclopropanamine and the InChI code is 1S/C10H13N/c1-7-4-2-3-5-8 (7)9-6-10 (9)11/h2-5,9-10H,6,11H2,1H3 .

Scientific Research Applications

Chemical Reactivity and Synthesis

  • Dehydrochlorination of Chloroform: N,N-Bis(silatranylmethyl)methylamine reacts with chloroform, resulting in amine hydrochloride and dichlorocarbene. This reaction demonstrates the use of cyclopropane-based compounds in chemical synthesis (Lazareva & Lazarev, 2011).
  • Deamination of Cyclopropylamines: Examining the deaminations of trans-2-methyl- and 2-phenylcyclopropylamine hydrochlorides, which produce allylic chloride, indicates the reactivity of cyclopropane derivatives in acidic conditions (Wiberg & Österle, 1999).

Ring-Opening Reactions

  • Ring-Opening of Activated Cyclopropanes: The Lewis acid-catalyzed ring-opening of methyl 1-nitrocyclopropanecarboxylates with amine nucleophiles at room temperature demonstrates the utility of cyclopropane derivatives in synthesizing complex molecules (Lifchits & Charette, 2008).

Cyclopropene and Cyclopropane Derivatives

  • Cyclopropenone Oximes Synthesis: The preparation of cyclopropenone oxime hydrochlorides and their reaction with isocyanates, forming diazaspiro[2.3]hexenones, highlights the use of cyclopropane derivatives in producing novel chemical structures (Yoshida et al., 1988).
  • Synthesis of Aminoalkyl Cyclopropanes: The preparation of various 2-(2-aminoalkyl)-1-hydroxycyclopropanes shows the versatility of cyclopropane derivatives in synthesizing bioactive compounds (Baird, Huber, & Clegg, 2001).

Thermostabilization Applications

  • Polypropylene Thermostabilization: The synthesis of 2-hydroxy-3-(methylcyclohexenyl-isopropyl)-5-methylbenzylaminoethylnonylimidazolines from cycloalkylphenol demonstrates the application of cyclopropane derivatives in material science, particularly as stabilizers in polypropylene (Aghamali̇yev, Naghiyeva, & Rasulov, 2018).

Synthesis of Biologically Active Compounds

  • Synthesis of Ticagrelor Building Block: The hydrolytic resolution of trans-2-(3,4-difluorophenyl)cyclopropyl azolides, a key step in synthesizing Ticagrelor, an antiplatelet drug, illustrates the importance of cyclopropane derivatives in pharmaceutical synthesis (Wang, Liu, & Tsai, 2019).

Polymerization and Materials Science

  • Radical Polymerization of Cyclic Monomers: The polymerization of methyl 2-(bicyclo[3.1.0)hex-1-yl)acrylate, derived from cyclopropane, in forming polymers with unique properties, demonstrates the utility of cyclopropane derivatives in advanced materials synthesis (Moszner et al., 2003).

Corrosion Inhibition

  • Corrosion Inhibition in Mild Steel: The use of amine derivatives in corrosion inhibition of mild steel in acidic medium highlights another practical application of cyclopropane and related compounds (Boughoues et al., 2020).

properties

IUPAC Name

2-methyl-2-(2-methylphenyl)cyclopropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N.ClH/c1-8-5-3-4-6-9(8)11(2)7-10(11)12;/h3-6,10H,7,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLDUEGOJHABMOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2(CC2N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-2-(2-methylphenyl)cyclopropan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-2-(2-methylphenyl)cyclopropan-1-amine hydrochloride
Reactant of Route 2
2-Methyl-2-(2-methylphenyl)cyclopropan-1-amine hydrochloride
Reactant of Route 3
2-Methyl-2-(2-methylphenyl)cyclopropan-1-amine hydrochloride
Reactant of Route 4
2-Methyl-2-(2-methylphenyl)cyclopropan-1-amine hydrochloride
Reactant of Route 5
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2-Methyl-2-(2-methylphenyl)cyclopropan-1-amine hydrochloride
Reactant of Route 6
2-Methyl-2-(2-methylphenyl)cyclopropan-1-amine hydrochloride

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